molecular formula C6H11N3O B14184006 2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide CAS No. 924290-46-0

2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide

Katalognummer: B14184006
CAS-Nummer: 924290-46-0
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: DBEDSKQIQHLQEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid with ammonia or an amine source in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4-methyl-1H-pyrrole-3-carboxamide
  • 2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid
  • 4-Methyl-2,3-dihydro-1H-pyrrole-3-carboxamide

Uniqueness

2-Amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

924290-46-0

Molekularformel

C6H11N3O

Molekulargewicht

141.17 g/mol

IUPAC-Name

2-amino-4-methyl-2,3-dihydro-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C6H11N3O/c1-3-2-9-5(7)4(3)6(8)10/h2,4-5,9H,7H2,1H3,(H2,8,10)

InChI-Schlüssel

DBEDSKQIQHLQEU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CNC(C1C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.